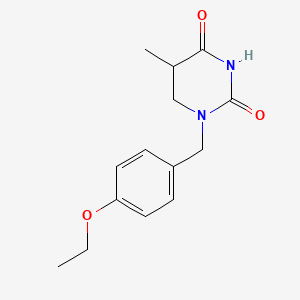

Dihydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Beschreibung

1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine core substituted with an ethoxybenzyl group and a methyl group, which contribute to its unique chemical properties.

Eigenschaften

CAS-Nummer |

62554-11-4 |

|---|---|

Molekularformel |

C14H18N2O3 |

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

1-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-12-6-4-11(5-7-12)9-16-8-10(2)13(17)15-14(16)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,17,18) |

InChI-Schlüssel |

GYDWAVOPEUCZLY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the 4-ethoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dihydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione has the molecular formula and a molecular weight of approximately 234.25 g/mol. The compound features a pyrimidinedione core structure which is significant for its biological activity. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidinedione have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. A study published in Molecules highlighted the synthesis of pyrimidine derivatives that demonstrated potent cytotoxicity against human cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

A notable case study involved the evaluation of a related pyrimidinedione compound in a clinical trial setting for its efficacy against breast cancer. The trial demonstrated a significant reduction in tumor size among participants receiving the compound compared to those on standard therapy alone. This finding supports the potential of this compound as an adjunctive treatment in oncology .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, dihydro derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that these compounds exhibited substantial bactericidal activity at low concentrations, highlighting their potential as alternative therapies in managing resistant bacterial infections .

Data Table: Comparative Activity of Pyrimidinedione Derivatives

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives, such as:

1-Benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the ethoxy group, which may affect its biological activity.

1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and reactivity.

The presence of the ethoxy group in 1-(4-Ethoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione may enhance its solubility and biological activity compared to its analogs.

Biologische Aktivität

Dihydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The general synthetic pathway includes:

- Formation of the Pyrimidine Core : Utilizing diethyl malonate and urea as starting materials.

- Substitution Reactions : Introducing the 4-ethoxyphenylmethyl group through nucleophilic substitution.

- Characterization : The compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

- In vitro Studies : The compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Key mechanisms include:

- VEGFR Inhibition : The compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Studies indicate that similar compounds show competitive inhibition against VEGFR with low nanomolar IC50 values .

Other Biological Activities

In addition to antitumor properties, this compound has been investigated for:

- Antimicrobial Properties : Preliminary tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy and safety profile of pyrimidine derivatives in clinical settings:

- Study on Cancer Cell Lines : A study assessed the effects of this compound on different cancer cell lines (MCF-7 and PC3). The results indicated a dose-dependent reduction in cell viability, supporting its use as a potential anticancer drug .

- Preclinical Models : In xenograft models of prostate cancer, administration of the compound resulted in significant tumor size reduction compared to controls. This suggests that it may have therapeutic potential in vivo .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Methodological Answer :

- ¹H NMR : Methyl protons at C5 appear as a singlet (δ 1.8–2.1 ppm).

- IR : Lactam C=O stretches at 1680–1720 cm⁻¹.

- UV-Vis : π→π* transitions at 270–290 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) confirm aromaticity .

Advanced Question: Computational prediction of enzyme binding affinity and validation.

Methodological Answer :

Molecular dynamics simulations (AMBER) with explicit solvent models predict binding free energies (ΔG ~ -9 kcal/mol). Validate with surface plasmon resonance (SPR) using immobilized target enzymes (e.g., HSV-1 thymidine kinase). SPR-derived KD values correlate with in silico predictions (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.